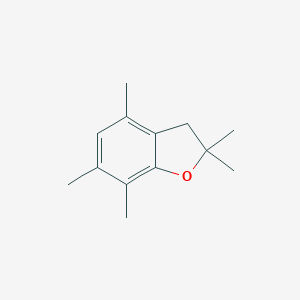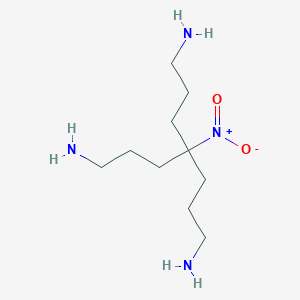
4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine
Vue d'ensemble
Description
“4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine” appears to be a long-chain molecule with three amine (-NH2) groups and one nitro (-NO2) group. The presence of multiple amine groups suggests that it could act as a polydentate ligand, binding to metals or other entities at multiple points. The nitro group could potentially make this compound reactive, as nitro groups are often involved in redox reactions.
Synthesis Analysis
The synthesis of this compound would likely involve the reaction of a suitable heptane derivative with an aminopropyl and nitro group. This could potentially be achieved through a multi-step synthesis involving nitrations and amination reactions. However, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would be a heptane (seven-carbon) backbone with amine groups attached at the 1, 4, and 7 positions, and a nitro group attached at the 4 position. The presence of these functional groups would likely cause the molecule to have a somewhat polar character.
Chemical Reactions Analysis
The amine groups in this molecule could participate in a variety of reactions, such as acid-base reactions, nucleophilic substitutions, or coordination to metal ions. The nitro group could potentially be reduced to an amine, or participate in other redox reactions.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its exact structure, stereochemistry, and the nature of any counterions or solvents present. However, the presence of multiple polar functional groups suggests that it would likely be soluble in polar solvents, and might have a relatively high boiling point for a molecule of its size due to the possibility of hydrogen bonding.
Applications De Recherche Scientifique
Novel Acentric Materials
Research has shown that acentric materials can be constructed using compounds similar to 4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine. For example, co-crystallization involving aminopyridines and 4-nitrophenol has been explored. Such materials demonstrate potential for applications in nonlinear optics, with one variant showing 14 times more activity than urea (Draguta et al., 2013).
Polyimides Synthesis
Compounds structurally related to 4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine have been used in the synthesis of novel thermally stable polyimides. These polyimides show potential for industrial applications due to their stability and specific structural properties (Mehdipour-Ataei et al., 2004).
Metal Complex Formation
Research has demonstrated the formation of Cd(II) macroacyclic Schiff base complexes using diamines structurally related to 4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine. Such complexes have potential applications in catalysis and materials science (Keypour et al., 2008).
Hydrogen Bonding Studies
Studies have explored the hydrogen-bonding properties of compounds similar to 4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine. Understanding these properties is crucial for the development of new materials and pharmaceuticals (Geiger & Parsons, 2014).
Synthesis of Chiral Anti-1,2-Diamine Derivatives
Chiral 1,2-diamines, which have structural similarities to 4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine, have been synthesized for potential use in bioactive molecules and catalytic asymmetric reactions (Gan et al., 2020).
Safety And Hazards
Without specific data, it’s hard to predict the exact safety and hazards associated with this compound. However, many nitro compounds are potentially explosive, and amines can be irritants. Therefore, appropriate safety precautions should be taken when handling this compound.
Orientations Futures
Future research on this compound could involve exploring its reactivity, studying its interactions with other molecules or ions, or investigating potential applications (for example, in coordination chemistry, materials science, or biochemistry).
Please note that this is a general analysis based on the name of the compound, and the actual properties of the compound could vary. For accurate information, experimental data and peer-reviewed research would be needed.
Propriétés
IUPAC Name |
4-(3-aminopropyl)-4-nitroheptane-1,7-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N4O2/c11-7-1-4-10(14(15)16,5-2-8-12)6-3-9-13/h1-9,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIGUPDFRXUJSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CCCN)(CCCN)[N+](=O)[O-])CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596131 | |
| Record name | 4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine | |
CAS RN |
155021-55-9 | |
| Record name | 4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



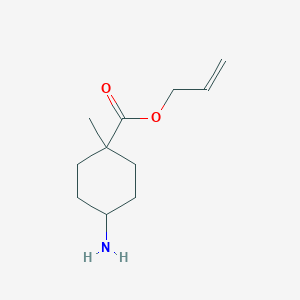
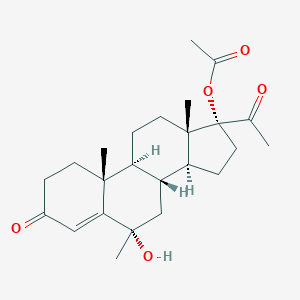
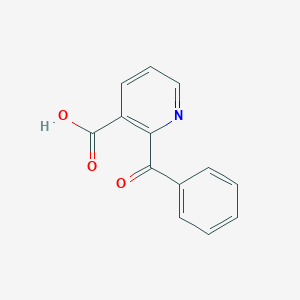
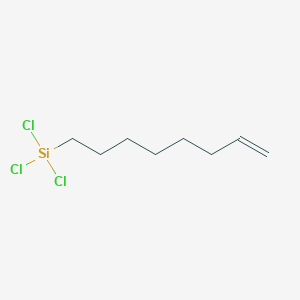
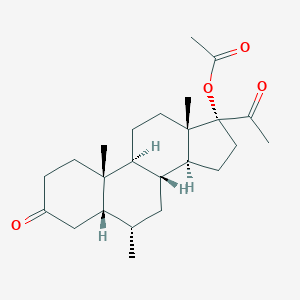
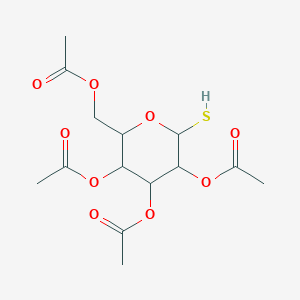
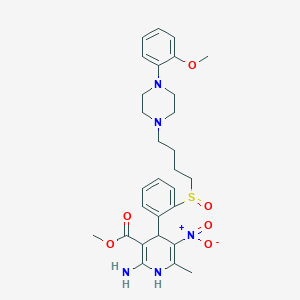
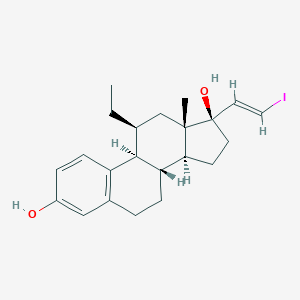
![Furo[3,4-b]pyridine-5,7-dione](/img/structure/B132826.png)
![1,1-dimethyl-3-[(E)-prop-1-enyl]urea](/img/structure/B132828.png)
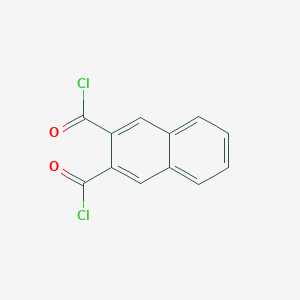
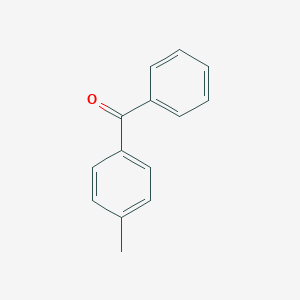
![Methyl 4-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B132842.png)
